1,3-dimethyl-6-nitroquinolin-2(1H)-one
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Overview
Description
1,3-dimethyl-6-nitroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitro and methyl groups in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-nitroquinolin-2(1H)-one typically involves the nitration of 1,3-dimethylquinolin-2(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), acetic acid as a solvent.
Major Products Formed
Reduction: 1,3-dimethyl-6-aminoquinolin-2(1H)-one.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The biological activity of 1,3-dimethyl-6-nitroquinolin-2(1H)-one is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylquinolin-2(1H)-one: Lacks the nitro group, which may result in different biological activities.
6-nitroquinolin-2(1H)-one: Lacks the methyl groups, which can influence its chemical reactivity and biological properties.
1,3-dimethyl-4-nitroquinolin-2(1H)-one: The position of the nitro group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
1,3-dimethyl-6-nitroquinolin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to other quinoline derivatives. The presence of both methyl and nitro groups can enhance its reactivity and potential as a pharmacophore in drug design.
Properties
IUPAC Name |
1,3-dimethyl-6-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-8-6-9(13(15)16)3-4-10(8)12(2)11(7)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZOMAZUPDUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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